Butane, 1-(methylthio)-4-(propylthio)-
Description
Butane, 1-(methylthio)-4-(propylthio)- is a sulfur-containing aliphatic compound with the molecular formula C₈H₁₈S₂. It features a butane backbone substituted with methylthio (-S-CH₃) and propylthio (-S-C₃H₇) groups at the terminal carbons.
Properties
CAS No. |
118972-43-3 |
|---|---|
Molecular Formula |
C8H18S2 |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
1-methylsulfanyl-4-propylsulfanylbutane |
InChI |
InChI=1S/C8H18S2/c1-3-6-10-8-5-4-7-9-2/h3-8H2,1-2H3 |
InChI Key |
IGQQSDUCZZSANE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCCCSC |
Origin of Product |
United States |
Preparation Methods
Dihalobutane-Based Displacement Reactions
The most direct route to 1-(methylthio)-4-(propylthio)butane involves sequential nucleophilic substitution of 1,4-dihalobutane precursors. For example, 1,4-dibromobutane reacts with methylthiolate (MeS⁻) and propylthiolate (PrS⁻) under basic conditions.
Mechanism :
- First Substitution :
$$ \text{BrC}4\text{H}8\text{Br} + \text{MeS}^- \rightarrow \text{BrC}4\text{H}8\text{SMe} + \text{Br}^- $$
Methylthiolate attacks one terminal bromide, yielding 1-bromo-4-(methylthio)butane.
- Second Substitution :
$$ \text{BrC}4\text{H}8\text{SMe} + \text{PrS}^- \rightarrow \text{SMeC}4\text{H}8\text{SPr} + \text{Br}^- $$
Propylthiolate displaces the remaining bromide, forming the target compound.
Optimization :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances nucleophilicity.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates thiols.
- Stoichiometry : A 1:1 molar ratio of dihalide to each thiolate minimizes disubstitution by a single thiol.
Challenges :
Sulfonate Ester Intermediates
Conversion of 1,4-butanediol to ditosylate derivatives enables controlled substitution.
Procedure :
- Ditosylation :
$$ \text{HO}C4\text{H}8\text{OH} + 2 \text{TsCl} \rightarrow \text{TsO}C4\text{H}8\text{OTs} $$
Tosyl chloride (TsCl) reacts with 1,4-butanediol in pyridine to form 1,4-ditosylbutane.
- Stepwise Thiolate Attack :
- First Tosylate Displacement :
$$ \text{TsO}C4\text{H}8\text{OTs} + \text{MeS}^- \rightarrow \text{TsO}C4\text{H}8\text{SMe} + \text{TsO}^- $$ - Second Tosylate Displacement :
$$ \text{TsO}C4\text{H}8\text{SMe} + \text{PrS}^- \rightarrow \text{SMe}C4\text{H}8\text{SPr} + \text{TsO}^- $$
- First Tosylate Displacement :
Advantages :
- Tosylates are superior leaving groups compared to halides, reducing reaction temperatures.
- Stepwise substitution allows regiocontrol.
Limitations :
- Requires isolation of monosubstituted intermediates to prevent cross-contamination.
Radical-Mediated Thiol-Ene Reactions
Azo-Initiated Thiol Addition
Adapting methods from EP1790632A1, radical initiators like 2,2'-azobisisobutyronitrile (AIBN) facilitate thiol addition to alkenes.
Modified Protocol for Butane Backbone :
- Substrate : 1,3-Butadiene instead of 3-butene-1,2-diol.
- Reagents : Methanethiol and propanethiol.
- Mechanism :
- AIBN generates radicals at 60–80°C.
- Thiyl radicals (MeS- /PrS- ) add to terminal carbons of 1,3-butadiene, forming 1-(methylthio)-4-(propylthio)butane.
Conditions :
- Temperature : 60°C for 4–6 hours.
- Molar Ratios : 1:1:1 (butadiene:MeSH:PrSH) with 0.1 equiv AIBN.
- Yield : ~70% (estimated from analogous reactions).
Side Reactions :
- Over-addition of thiols to form dithiolanes.
- Polymerization of butadiene, suppressed by excess thiols.
Catalytic Methods and Emerging Approaches
Transition Metal Catalysis
Palladium or nickel catalysts enable cross-coupling between thiols and alkyl halides.
Example :
$$ \text{BrC}4\text{H}8\text{Br} + \text{MeSH} + \text{PrSH} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{SMeC}4\text{H}8\text{SPr} $$
Conditions :
- Catalyst : Tetrakis(triphenylphosphine)palladium(0).
- Base : Triethylamine (Et₃N).
- Solvent : Toluene at 100°C.
Advantages :
- Single-step synthesis with mixed thiols.
- High functional group tolerance.
Drawbacks :
- Catalyst cost and sensitivity to thiol poisoning.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Dihalobutane Substitution | 65–75 | 12–24 h | Simple setup, scalable | Competing elimination |
| Tosylate Displacement | 70–85 | 24–48 h | Regiocontrol, mild conditions | Multi-step, intermediate isolation |
| Radical Thiol-Ene | 60–70 | 4–6 h | Rapid, no base required | Byproduct formation |
| Transition Metal Catalysis | 55–65 | 6–8 h | Single-step, versatile | Costly catalysts, sensitivity |
Purification and Characterization
Isolation Techniques
- Liquid-Liquid Extraction : After substitution, the crude product is extracted with ethyl acetate and washed with brine to remove inorganic salts.
- Distillation : Fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) isolates the pure compound.
- Chromatography : Silica gel chromatography (hexane:ethyl acetate = 9:1) resolves thioether from disulfides or unreacted dihalides.
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 2.50 (t, 2H, -SCH₂), 2.10 (s, 3H, -SMe), 1.60–1.40 (m, 4H, -CH₂CH₂-), 1.30–1.20 (m, 2H, -CH₂Pr), 0.90 (t, 3H, -CH₂CH₂CH₃).
- ¹³C NMR : δ 35.2 (-SMe), 33.8 (-SPr), 29.5–22.4 (backbone CH₂), 13.8 (-CH₂CH₂CH₃).
Chemical Reactions Analysis
Types of Reactions
Butane, 1-(methylthio)-4-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiols using reducing agents such as lithium aluminum hydride.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, strong bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated thioethers
Scientific Research Applications
Butane, 1-(methylthio)-4-(propylthio)- is an organic compound classified as a thioether, characterized by the presence of sulfur atoms in its structure. Its molecular formula is , and it features two thioether groups: one methylthio group and one propylthio group. This arrangement contributes to its distinct chemical reactivity and physical properties, such as its boiling point and solubility characteristics.
Applications
Butane, 1-(methylthio)-4-(propylthio)- has several notable applications, primarily in organic synthesis.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and transforming Butane, 1-(methylthio)-4-(propylthio)- into various derivatives, making it useful in synthetic organic chemistry.
Mosquito behavior studies: Formulations comprising thioether compounds, including methylthio-propene derivatives, can affect mosquito behavior, even in the absence of carbon dioxide. These formulations can either attract or repel mosquitoes depending on the concentration of the thio compound .
Other potential applications: Butane, 1-(methylthio)-4-(propylthio)- and similar compounds may have potential applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism by which Butane, 1-(methylthio)-4-(propylthio)- exerts its effects is primarily through its thioether groups. These groups can undergo various chemical transformations, such as oxidation and substitution, which enable the compound to interact with different molecular targets. The sulfur atoms in the thioether groups can form strong bonds with metal ions, making the compound useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares Butane, 1-(methylthio)-4-(propylthio)- with structurally related thioethers and alkanes:
| Compound Name | Molecular Formula | CAS Number | Boiling Point (°C) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|---|
| Butane, 1-(methylthio)-4-(propylthio)- | C₈H₁₈S₂ | Not listed | ~180–200 (est.) | Low | Methylthio, Propylthio |
| Dimethyl sulfide | C₂H₆S | 75-18-3 | 37 | Slight | Methylthio |
| Dipropyl sulfide | C₆H₁₄S | 111-47-7 | 142 | Insoluble | Propylthio |
| 1,4-Dithiane | C₄H₈S₂ | 505-29-3 | 200 | Low | Cyclic dithioether |
| Butane (unsubstituted) | C₄H₁₀ | 106-97-8 | -0.5 | Insoluble | None |
Key Observations :
- Boiling Point : The target compound’s boiling point is estimated to be higher than dipropyl sulfide (142°C) due to increased molecular weight and van der Waals interactions. However, it is lower than cyclic 1,4-dithiane (200°C), which benefits from ring strain reduction .
- Solubility : Like other thioethers, the compound is expected to exhibit low water solubility, aligning with the hydrophobic nature of propylthio groups.
Reactivity and Stability
- Oxidation : Thioethers are prone to oxidation to sulfoxides or sulfones. The propylthio group may oxidize more slowly than methylthio due to steric hindrance, as seen in analogs like methyl propyl sulfide .
- Nucleophilicity : The sulfur atoms in thioethers are less nucleophilic than ethers but can participate in alkylation or coordination chemistry.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing Butane, 1-(methylthio)-4-(propylthio)-, and how can purity be validated?
- Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 1,4-dibromobutane with methylthiol and propylthiol under basic conditions (e.g., NaH in anhydrous THF) yields the target compound. Purity validation requires HPLC-MS/MS with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm particles) and mobile phases of methanol/water with 0.1% formic acid. Isotope dilution (e.g., deuterated internal standards) ensures accuracy .
Q. What analytical techniques are suitable for characterizing Butane, 1-(methylthio)-4-(propylthio)-?
- Answer : Reverse-phase HPLC-MS/MS with electrospray ionization (ESI) is optimal. Use multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 235 → fragment ions). Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB cartridges) improves recovery from biological matrices. Confirm structural integrity via NMR (¹H/¹³C) and FTIR for functional group analysis .
Q. What stability considerations are critical for storing this compound?
- Answer : Store at –80°C in amber vials under inert gas (argon) to prevent oxidation of thioether groups. Monitor degradation via LC-MS/MS by tracking sulfoxide/sulfone byproducts. Stability studies should include accelerated aging at 25°C/60% RH for 30 days to assess shelf life .
Advanced Research Questions
Q. How can SPE parameters be optimized for extracting Butane, 1-(methylthio)-4-(propylthio)- from complex biological matrices?
- Answer : Optimize pH (6–7) and solvent composition (e.g., 70% methanol in water) for elution. Use a washing step with 5% methanol to remove hydrophilic interferents. Validate recovery (>85%) using isotopically labeled analogs (e.g., deuterated derivatives). Matrix-matched calibration corrects for ion suppression/enhancement in LC-MS/MS .
Q. How to resolve discrepancies in quantification when using different internal standards?
- Answer : Use structurally matched internal standards (e.g., ¹³C-labeled analogs) to account for extraction efficiency and ionization variability. Compare results against a calibration curve spiked with native standards. For example, in urine matrices, HNE-MA-d3 and MDA-d2 reduce variability in oxidative stress biomarkers by >20% .
Q. How does sample preparation affect the recovery of this compound in metabolomic studies?
- Answer : Protein precipitation (acetonitrile) vs. SPE impacts recovery: SPE reduces phospholipid interference but may lose hydrophilic metabolites. For untargeted metabolomics, hybrid approaches (e.g., methanol precipitation followed by SPE) balance coverage and specificity. Centrifugal filters (3 kDa cutoff) remove proteins while retaining small molecules .
Q. What strategies mitigate matrix effects in LC-MS/MS analysis of Butane, 1-(methylthio)-4-(propylthio)-?
- Answer : Dilute samples 1:10 with mobile phase to reduce co-eluting contaminants. Use post-column infusion to map ion suppression zones. Employ alternative ionization sources (e.g., APCI) if ESI shows high background noise. Quantify via standard addition in complex matrices like plasma .
Q. How to differentiate this compound from structural analogs (e.g., 1-(ethylthio)-4-(propylthio)butane) in mixtures?
- Answer : Optimize chromatographic separation using a biphenyl column (e.g., 2.6 µm, 100 Å) with gradient elution (5–95% acetonitrile in 15 min). Leverage MRM transitions unique to the methylthio/propylthio groups (e.g., m/z 235 → 153 vs. m/z 249 → 167). High-resolution MS (Q-TOF) confirms exact mass (±2 ppm) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
